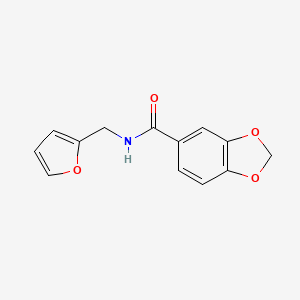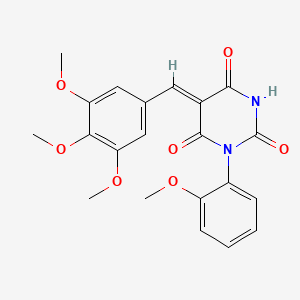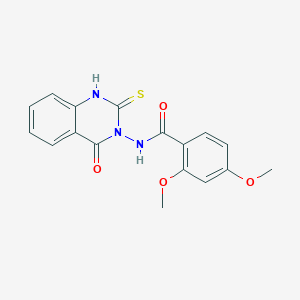
N-(2-furylmethyl)-1,3-benzodioxole-5-carboxamide
概要
説明
N-(2-furylmethyl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.06880783 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Packing Motifs
Research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates novel supramolecular packing motifs, where aryl rings self-assemble into a π-stack surrounded by a triple helical network of hydrogen bonds. This structure suggests a new mode of organization potentially applicable to columnar liquid crystals, hinting at the importance of structural arrangement in the development of advanced materials (Lightfoot et al., 1999).
Biological Activity of Derivatives
The synthesis and biological evaluation of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, including compounds with cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, showcase the potential of benzene-carboxamide derivatives in medicinal chemistry. These findings highlight the importance of structural derivatives in the search for new anticancer agents (Kelly et al., 2007).
Synthetic Approaches and Chemical Reactions
The oxidative rearrangement of furan-2-carboximidamides leading to N1-acyl-N1-(2-furyl)ureas and the synthesis of 2-acylaminofurans through thermolysis reveals intricate chemical reactions that offer pathways for synthesizing complex organic compounds. Such methodologies could be applied to synthesize and manipulate compounds similar to N-(2-furylmethyl)-1,3-benzodioxole-5-carboxamide for various scientific applications (Bobošíková et al., 2001).
Eco-Sustainable Synthesis and Biological Evaluation
The eco-sustainable synthesis and evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding, and antibacterial agents demonstrate the potential of benzodioxole derivatives in pharmacology. The identification of compounds with significant anticancer and antibacterial potency underscores the importance of green chemistry in the development of new therapeutic agents (Gupta et al., 2016).
作用機序
Target of Action
The primary target of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide interacts with EGFR, inhibiting its activity . The compound binds to the receptor, preventing the activation of the downstream signaling pathways. This results in the inhibition of cell proliferation and induction of cell death, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the EGFR signaling pathway. Under normal conditions, binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways such as the PI3K/AKT and the RAS/RAF/MEK/ERK pathways. These pathways regulate various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting EGFR, N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide disrupts these pathways, leading to inhibited cell proliferation and induced cell death .
Result of Action
The result of the action of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is the inhibition of cell proliferation and induction of cell death in cancer cells . By targeting and inhibiting EGFR, the compound disrupts critical cell signaling pathways, leading to anticancer effects.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cell signaling pathways related to cancer . The compound’s interaction with EGFR involves binding to the receptor’s active site, thereby preventing its activation and subsequent signaling cascades. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide on various cell types and cellular processes are profound. In cancer cells, such as human lung adenocarcinoma (A549), HeLa, and human colorectal cancer (SW480) cells, the compound exhibits cytotoxic activities . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the inhibition of EGFR signaling by this compound can lead to decreased expression of genes involved in cell proliferation and survival, thereby inducing cell death.
Molecular Mechanism
The molecular mechanism of action of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell growth and survival. Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of EGFR signaling and prolonged cytotoxic effects on cancer cells.
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit signaling pathways and affect cellular metabolism.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(14-7-10-2-1-5-16-10)9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZNYQQOYJWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366664 | |
| Record name | N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-96-7 | |
| Record name | N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-2-[(3-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4598392.png)

![1-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-methyl-1H-benzimidazole](/img/structure/B4598414.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4598421.png)
![N-cyclohexyl-N'-[2-methyl-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]urea](/img/structure/B4598427.png)

![3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4598444.png)

amino]-N-(2-iodophenyl)butanamide](/img/structure/B4598455.png)

![methyl 4-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4598465.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4598469.png)
![methyl [(3,4-dichlorobenzyl)thio]acetate](/img/structure/B4598476.png)
![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4598479.png)
